molecular formula C15H17N3O3S B5746730 2-(3-METHOXYBENZAMIDO)-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE

2-(3-METHOXYBENZAMIDO)-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B5746730
M. Wt: 319.4 g/mol
InChI Key: AVQJNRPGWZMTKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxybenzamido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of a methoxybenzamido group attached to a thiazole ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-[(3-methoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-9-12(14(20)18(2)3)22-15(16-9)17-13(19)10-6-5-7-11(8-10)21-4/h5-8H,1-4H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQJNRPGWZMTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)OC)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxybenzamido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide typically involves the reaction of 3-methoxybenzoyl chloride with N,N,4-trimethyl-1,3-thiazole-5-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxybenzamido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methoxybenzamido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methoxybenzamido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The compound’s methoxybenzamido group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxybenzamido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide stands out due to its unique thiazole ring structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications .

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